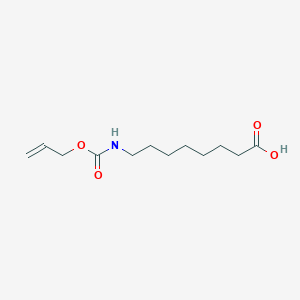

8-(((Allyloxy)carbonyl)amino)octanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(((Allyloxy)carbonyl)amino)octanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to an octanoic acid backbone, with an allyloxycarbonyl group protecting the amino functionality

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(((Allyloxy)carbonyl)amino)octanoic acid typically involves the protection of the amino group of 8-aminooctanoic acid with an allyloxycarbonyl group. One common method involves the reaction of 8-aminooctanoic acid with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

化学反応の分析

Types of Reactions

8-(((Allyloxy)carbonyl)amino)octanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

Substitution: The allyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Pharmaceutical Development

The compound is recognized for its potential in drug formulation due to its structural properties that enhance bioavailability and interaction with biological membranes. The presence of the allyloxy group increases lipophilicity, which may improve absorption and distribution in biological systems.

Key Features:

- Chirality : The compound exhibits chiral properties, which can be crucial for the design of enantiomerically pure drugs.

- Bioactivity : Preliminary studies indicate that compounds with similar structures can exhibit various biological activities, including antimicrobial and antioxidant effects.

Peptide Synthesis

8-(((Allyloxy)carbonyl)amino)octanoic acid is utilized in solid-phase peptide synthesis (SPPS). Its fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for the selective protection of amino groups during peptide assembly, facilitating the synthesis of complex peptides with desired sequences .

Synthesis Process Overview:

- Protection Strategy : The Fmoc group can be removed under mild conditions, making it suitable for sequential amino acid additions.

- Orthogonal Protection : The allyloxy group enables orthogonal protection strategies, allowing multiple functional groups to be manipulated independently during synthesis .

Therapeutic Applications

Research indicates that modified peptides containing this compound may enhance therapeutic efficacy. For instance, studies have shown that incorporating this compound into antimicrobial peptides significantly improves their activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Case Studies:

- Antimicrobial Activity : A study demonstrated that C-terminal modification of lactoferricin B with this compound resulted in up to a 16-fold increase in antimicrobial potency compared to unmodified peptides. This enhancement is attributed to improved hydrophobic interactions with microbial membranes.

| Bacterial Strain | MIC (μg/ml) - Modified Peptide | MIC (μg/ml) - Unmodified Peptide |

|---|---|---|

| Escherichia coli | 25 | >25 |

| Bacillus subtilis | 50 | >50 |

| Staphylococcus aureus | 400 | Complete inhibition observed |

Future Research Directions

Further investigations are warranted to fully elucidate the biological effects and mechanisms of action associated with this compound. Potential areas of exploration include:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Evaluating how variations in structure affect bioactivity and stability.

作用機序

The mechanism of action of 8-(((Allyloxy)carbonyl)amino)octanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxycarbonyl group serves as a protective group, allowing the compound to be selectively modified or activated under specific conditions. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

8-(((Allyloxy)carbonyl)amino)octanoic acid can be compared with other similar compounds, such as:

8-aminooctanoic acid: Lacks the allyloxycarbonyl protective group and has different reactivity and applications.

N-carbobenzyloxy-8-aminooctanoic acid: Another protected form of 8-aminooctanoic acid, but with a different protecting group.

8-aminocaprylic acid: A similar compound with slight variations in structure and properties.

The uniqueness of this compound lies in its specific protective group, which imparts distinct reactivity and stability, making it suitable for specialized applications in research and industry.

生物活性

8-(((Allyloxy)carbonyl)amino)octanoic acid, also known as a derivative of octanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an allyloxycarbonyl group that may influence its interaction with biological systems, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H25NO4

- CAS Number : Not specified in the search results.

This compound contains a long-chain fatty acid backbone with an amino group and an allyloxycarbonyl moiety, which may enhance its lipophilicity and facilitate membrane permeability.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Interaction : The carbonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.

- Receptor Binding : The structural features may allow the compound to interact with specific receptors, influencing signaling pathways involved in various physiological processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial properties. For instance, studies have shown that fatty acid derivatives can exhibit activity against various bacterial strains, suggesting a potential role in developing antimicrobial agents .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties in various models. The fatty acid chain may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Vasodilatory Activity : A study involving modified analogs of atrial natriuretic factor, which included octanoic acid derivatives, indicated significant vasorelaxant activity on contracted aortic rings . This suggests that this compound could also influence vascular smooth muscle relaxation.

- Stability and Binding Affinity : Research on ghrelin analogues has shown that structural modifications can improve stability and binding affinity without compromising biological activity . This highlights the importance of structural optimization in enhancing the efficacy of compounds like this compound.

Data Tables

特性

IUPAC Name |

8-(prop-2-enoxycarbonylamino)octanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-2-10-17-12(16)13-9-7-5-3-4-6-8-11(14)15/h2H,1,3-10H2,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEXESZKBAULKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。